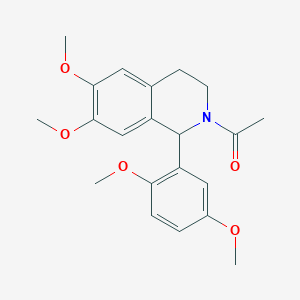![molecular formula C9H12ClN3O4S B4955572 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer. SN-38 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand, allowing it to unwind and replicate. This compound binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from re-ligating the DNA strand. This leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
実験室実験の利点と制限
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent topoisomerase I inhibitor that has been extensively studied in preclinical models. It has also been shown to be effective against a wide range of cancer cell lines. However, one limitation is that it is a highly toxic compound that requires careful handling and disposal. In addition, its solubility and stability can be problematic, and it can be difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide. One direction is the development of new formulations and delivery methods that can improve its solubility and stability. Another direction is the evaluation of its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the development of biomarkers that can predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the development of new topoisomerase I inhibitors that are more potent and less toxic than this compound could lead to the development of more effective anticancer therapies.
合成法
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is synthesized from irinotecan, which is a prodrug that is converted into this compound in the body. Irinotecan is a semisynthetic derivative of camptothecin, a natural product that was initially isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the reaction of camptothecin with various reagents to form the lactone ring, followed by the addition of a carbamate group to the hydroxyl group at position 20. The resulting compound is then converted into irinotecan by esterification with a phosphoric acid derivative.
科学的研究の応用
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including colon, lung, breast, ovarian, and pancreatic cancer cells. This compound exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, this compound prevents the DNA from being unwound and replicated, leading to cell death.
特性
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-6-7(10)2-3-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCBRLOKBPWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)


![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
